molecular formula C13H9ClN2O B2961780 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol CAS No. 10066-09-8

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol

Cat. No. B2961780
CAS RN: 10066-09-8
M. Wt: 244.68
InChI Key: JWOSPQYKRZZPPB-UHFFFAOYSA-N
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Description

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 . It is part of the benzimidazole family, which is known for its diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol, usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .


Molecular Structure Analysis

The molecular structure of 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is characterized by a benzimidazole ring system, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . This structure is integral to its biological activity.


Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol are not detailed in the search results, benzimidazole derivatives are known to undergo a variety of reactions due to the presence of the imidazole ring .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been reported to show antimicrobial activity . They can be used in the development of new drugs to treat various infectious diseases.

Anti-inflammatory Activity

Some imidazole derivatives have shown anti-inflammatory activity . They could potentially be used in the treatment of conditions characterized by inflammation.

Antitumor Activity

Imidazole derivatives have been found to possess antitumor properties . This suggests potential applications in cancer therapy.

Antiviral Activity

Imidazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of antiviral drugs.

Antioxidant Activity

Imidazole derivatives have been found to possess antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a role.

properties

IUPAC Name

6-chloro-1-hydroxy-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-6-7-11-12(8-10)16(17)13(15-11)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSPQYKRZZPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol

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